molecular formula C5H5NO2 B1342826 1-(Isoxazol-3-yl)ethanone CAS No. 88511-37-9

1-(Isoxazol-3-yl)ethanone

Cat. No.: B1342826
CAS No.: 88511-37-9
M. Wt: 111.1 g/mol
InChI Key: SKISYMYDQIWNBM-UHFFFAOYSA-N
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Description

1-(Isoxazol-3-yl)ethanone is a chemical compound with the molecular formula C5H5NO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-3-yl)ethanone can be synthesized through various methods. One common approach involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which acts as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(Isoxazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to enzymes, receptors, and other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4(7)5-2-3-8-6-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKISYMYDQIWNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612663
Record name 1-(1,2-Oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-37-9
Record name 1-(1,2-Oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,2-oxazol-3-yl)ethan-1-one
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